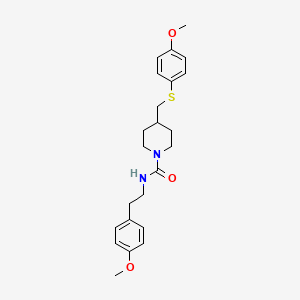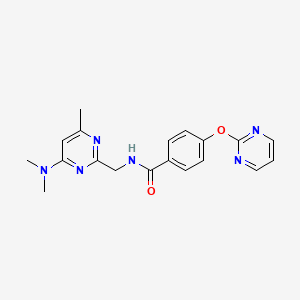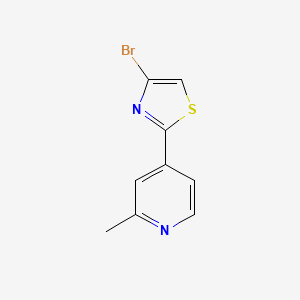![molecular formula C20H19ClN4O3 B2519734 4-({1-[3-(2-氯苯基)-5-甲基-1,2-恶唑-4-羰基]吡咯烷-3-基}氧基)-2-甲基嘧啶 CAS No. 2034523-55-0](/img/structure/B2519734.png)
4-({1-[3-(2-氯苯基)-5-甲基-1,2-恶唑-4-羰基]吡咯烷-3-基}氧基)-2-甲基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, which include a 2-chlorophenyl group, a methyl-oxazole moiety, and a methylpyrimidine unit linked through a pyrrolidinyl spacer. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound are related to those found in the research discussed in the papers.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, including the formation of heterocyclic rings and the introduction of various functional groups. For instance, the synthesis of triazole derivatives with chlorophenyl groups has been reported, where multicomponent reactions are employed to create the desired structures . Similarly, the synthesis of pyrrolidinone derivatives from chlorinated precursors has been described, which could be relevant to the synthesis of the pyrrolidinyl portion of the target compound . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds, such as chlorophenyl pyrrolidinones, has been characterized by X-ray crystallography, revealing planar rings and specific conformations of the pyrrolidine ring . The crystal structures of isomeric quinolines with dichlorophenyl and oxazolopyridinyl motifs have also been determined, highlighting the importance of non-covalent interactions in the solid state . These findings provide insight into the possible conformational preferences and solid-state packing of the compound .
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing heterocycles can be quite diverse. For example, chlorophenyl triazoles have been shown to undergo further chemical transformations, such as reduction reactions to yield new derivatives . The presence of reactive sites in the compound, such as the oxazole and pyrimidine rings, suggests that it may participate in various chemical reactions, potentially leading to a wide array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of chlorophenyl groups can influence the electronic properties and contribute to the overall lipophilicity of the molecule . The heterocyclic components, such as the oxazole and pyrimidine rings, are likely to affect the compound's stability, acidity, and potential for hydrogen bonding . The crystal structure analysis of similar compounds provides valuable information about the molecular conformation and potential intermolecular interactions, which can impact the compound's solubility and crystallinity .
科学研究应用
合成和结构表征
嘧啶衍生物的合成和抗菌评估,包括与所讨论化合物相似的那些,一直是研究的主题。这些化合物通过涉及氯苯基和甲基嘧啶组分的反应合成,旨在探索它们对一系列细菌的潜在抗菌活性。结构表征涉及各种光谱分析技术,提供了对它们的化学性质和潜在生物活性的见解 (Abdelghani, Said, Assy, & Hamid, 2017)。
抗菌和抗癌特性
研究重点是开发包含氯苯基和甲基嘧啶部分的新型生物活性杂环化合物。这些化合物已被评估对各种癌细胞系的抗癌活性,并显示出有希望的结果。此外,它们的体外抗菌和抗真菌活性已被记录下来,突出了它们作为药物的潜力 (Katariya, Vennapu, & Shah, 2021)。
分子对接研究
分子对接研究已被用来探索合成化合物,包括与所讨论化合物相关的化合物,与各种生物靶标之间的相互作用。这些研究旨在预测结合亲和力和作用方式,这对药物设计和开发至关重要。这种方法在识别具有潜在抗菌和抗癌特性的化合物方面特别有用 (Sakhno, Desenko, Shishkina, Shishkin, Musatov, & Chebanov, 2011)。
抗氧化活性
已经对具有氯苯基和甲基嘧啶结构的合成化合物的抗氧化活性进行了评估。这些研究涉及评估化合物清除自由基和防止氧化应激的能力,这与各种慢性疾病和衰老过程有关。此类研究突出了这些化合物作为抗氧化剂的潜在治疗应用 (El-Moneim, El‐Deen, & El-Fattah, 2011)。
属性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-12-18(19(24-28-12)15-5-3-4-6-16(15)21)20(26)25-10-8-14(11-25)27-17-7-9-22-13(2)23-17/h3-7,9,14H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKHHGJQDRMBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)OC4=NC(=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)

![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519659.png)
![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)
![N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2519662.png)
![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2519666.png)
![2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2519668.png)
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2519670.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519674.png)